Magnesium L-Threonate
Description
Properties
IUPAC Name |
magnesium;(2R,3S)-2,3,4-trihydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJOHOWNFPQSPP-BALCVSAKSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14MgO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670457 | |
| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778571-57-6 | |
| Record name | Magnesium L-threonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778571576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium (2R,3S)-2,3,4-trihydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM L-THREONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y26ZZ0OTM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The patent CN104961636A outlines a single-step synthesis where ascorbic acid (vitamin C) serves as the precursor. Heavy magnesium carbonate (MgCO₃·Mg(OH)₂·3H₂O) acts as the salt-forming agent, reacting with oxidized ascorbic acid in the presence of hydrogen peroxide (H₂O₂) as the oxidant. The molar ratios are critical: ascorbic acid to magnesium carbonate ranges from 1:1.3 to 1:2.0, while ascorbic acid to hydrogen peroxide is maintained at 1:2.3–1:3. This stoichiometry ensures complete conversion of ascorbic acid to L-threonic acid, which subsequently complexes with magnesium ions.
Process Optimization and Crystallization
The synthesis involves dissolving ascorbic acid in water at 20–25°C, followed by gradual addition of magnesium carbonate under controlled cooling to 18–25°C. Hydrogen peroxide is introduced dropwise to initiate oxidation, yielding a solution that is heated to 70–75°C for decolorization with activated carbon. Post-filtration, the filtrate is concentrated to 2.5–3 times the initial ascorbic acid mass and adjusted to pH 3.5–3.7 using hydrochloric acid. Crystallization is achieved by adding the concentrated solution to an ethanol-water mixture (85–95% ethanol) containing seed crystals under micro-reflux conditions. This step enhances bulk density (>0.6 g/cm³) and packed density (>0.9 g/cm³), critical for capsule formulations.
Two-Step Synthesis via Calcium L-Threonate Intermediate
Intermediate Formation and Calcium Substitution
A two-step method, validated by regulatory assessments, involves initial synthesis of calcium L-threonate. Ascorbic acid reacts with calcium carbonate (CaCO₃) and hydrogen peroxide in an aqueous medium, forming calcium L-threonate as an intermediate. In the second step, magnesium carbonate (MgCO₃) and oxalic acid (C₂H₂O₄) are introduced to replace calcium with magnesium. Oxalic acid precipitates calcium as calcium oxalate, leaving this compound in solution.
Purification and Quality Control
The crude product undergoes isolation via filtration, followed by purification through alcohol extraction and drying. Reagent purity is strictly controlled: calcium carbonate (≥98%), ascorbic acid (≥99%), hydrogen peroxide (≥27.5%), and magnesium carbonate (40–44% MgO content). Final product characterization includes Fourier-transform infrared spectroscopy (FT-IR) to confirm the monohydrate structure (Mg(C₄H₇O₅)₂·H₂O) and thermogravimetric analysis (TGA) to assess thermal stability.
Synthesis from L-Threonic Acid and Magnesium Oxide
Preparation of L-Threonic Acid
An academic study details the preparation of L-threonic acid via double decomposition of calcium L-threonate with oxalic acid. The resulting L-threonic acid solution is reacted with excess magnesium oxide (MgO) at 80°C, forming this compound. Ethanol extraction yields a white powder, which is further analyzed for coordination chemistry and thermal properties.
Structural and Thermodynamic Analysis
Infrared spectroscopy confirms that magnesium ions coordinate with carboxylate oxygen atoms, with a proposed tetrahedral geometry. Thermal decomposition studies reveal intermediate phases (Mg(C₄H₇O₅)₂ and Mg(CH₃COO)₂) before final conversion to MgO at high temperatures. The standard enthalpy of formation (ΔfHm) is calculated as −2,786.23 ± 1.84 kJ/mol, reflecting the compound’s stability.
Comparative Analysis of Synthesis Methods
Efficiency and Cost Considerations
The direct method using heavy magnesium carbonate is cost-effective due to lower reagent expenses and reduced purification steps. In contrast, the two-step process requires higher-purity reagents and additional filtration to remove calcium oxalate, increasing operational complexity. The academic route, while providing detailed thermodynamic data, is less scalable due to reliance on pre-formed L-threonic acid.
Product Characteristics
Table 1: Physicochemical Properties of this compound
Industrial and Regulatory Considerations
The two-step method aligns with regulatory guidelines for novel foods, emphasizing reagent purity and process validation. EFSA evaluations confirm the safety of this compound monohydrate at doses up to 3,000 mg/day, providing 249 mg of elemental magnesium. In contrast, the direct synthesis method prioritizes industrial scalability, with patents highlighting optimized crystallization for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: Magnesium L-threonate primarily undergoes substitution reactions due to the presence of magnesium ions. These reactions are essential for its bioavailability and effectiveness in the body .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as ascorbic acid, calcium carbonate, and magnesium carbonate. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .
Major Products Formed: The major product formed from these reactions is this compound, which is composed of 86% to 91% L-threonic acid and 7.2% to 8.3% magnesium .
Scientific Research Applications
Introduction to Magnesium L-Threonate
This compound is a synthetic form of magnesium designed for enhanced bioavailability, particularly in the brain. Its ability to cross the blood-brain barrier allows it to effectively increase magnesium levels in neural tissues, which is crucial for various cognitive processes. Magnesium is known to play a vital role in synaptic plasticity, neurotransmitter function, and overall neuronal health.
Clinical Evidence and Case Studies
Recent studies have provided substantial evidence supporting the potential benefits of this compound:
- Cognitive Enhancement : Research indicates that supplementation can improve memory and cognitive performance in older adults. A study showed significant improvements in memory tasks among participants taking this compound compared to a placebo group .
- Alzheimer's Disease : In animal models, this compound has demonstrated protective effects against cognitive decline associated with Alzheimer's disease. It improved learning and memory by modulating gut microbiota and reducing inflammation .
- Sleep Quality : A placebo-controlled study found that participants taking this compound reported better sleep quality and improved daytime functioning compared to those receiving a placebo .
- Stress and Anxiety Reduction : The compound has been shown to help regulate neurotransmitter balance, potentially alleviating symptoms of stress and anxiety .
- Attention Deficit Hyperactivity Disorder (ADHD) : Emerging evidence suggests that this compound may reduce symptoms of ADHD by enhancing focus and reducing impulsivity in affected individuals .
Potential Therapeutic Applications
This compound's unique properties suggest several therapeutic applications beyond cognitive enhancement:
- Migraine Treatment : Its neuroprotective effects may offer benefits for individuals suffering from migraines.
- Depression Management : The compound may help alleviate depressive symptoms through its impact on neurotransmitter regulation.
- Neurodegenerative Disease Prevention : Ongoing research is exploring its potential role in preventing or slowing the progression of diseases like Alzheimer's and Parkinson's .
Future Research Directions
Ongoing studies aim to further elucidate the mechanisms of action of this compound and explore its efficacy in combination with other compounds for synergistic effects. There is also a focus on understanding its impact on gut microbiota in relation to cognitive health.
Mechanism of Action
Magnesium L-threonate is unique among magnesium supplements due to its ability to cross the blood-brain barrier effectively. Other forms of magnesium, such as magnesium oxide and magnesium glycinate, do not have this capability . Magnesium oxide is the cheapest form but has a low absorption rate, making it less effective for increasing magnesium levels in the body . Magnesium glycinate, on the other hand, is known for its calming effects and is often used to improve sleep . it does not provide the same cognitive benefits as this compound .
Comparison with Similar Compounds
Key Properties and Mechanisms
- Bioavailability : Magnesium L-Threonate elevates brain magnesium levels by 7–15% in preclinical models, a feat unmatched by conventional forms like oxide or citrate .
- Cognitive Benefits : Animal studies demonstrate enhanced synaptic density (67% increase in aged rats) and improved memory retention . Human trials report a reversal of cognitive brain age by up to 9.4 years in adults with mild cognitive impairment .
Comparison with Similar Magnesium Compounds
Magnesium Glycinate
- Structure and Absorption : Chelated with glycine, this form has high systemic bioavailability and is gentle on the stomach .
- Primary Benefits : Supports stress reduction, muscle relaxation, and sleep quality via glycine’s calming effects .
Magnesium Citrate/Oxide
- Bioavailability : Citrate has moderate absorption (~30%), while oxide has low bioavailability (<4%) due to poor solubility .
- Applications : Citrate is commonly used for digestive health (e.g., constipation), and oxide is a cost-effective option for general supplementation .
- Neurological Impact : Neither form effectively crosses the BBB or improves cognitive metrics in clinical studies .
Magnesium Sulfate
- Usage: Administered intravenously in emergencies (e.g., eclampsia).
- BBB Penetration : Raises cerebrospinal fluid (CSF) magnesium by only 10–19% even at high plasma concentrations, unlike this compound’s 15% CSF increase .
Comparative Analysis Table
Research Findings and Clinical Evidence
This compound
- Preclinical Studies :
- Human Trials :
Compounding Forms
- Sulfate: Limited BBB penetration restricts neuroprotective applications despite anti-inflammatory properties .
Biological Activity
Magnesium L-threonate (MgT) is a novel magnesium compound that has garnered significant attention for its potential neuroprotective effects and its ability to enhance cognitive function. This article explores the biological activity of MgT, focusing on its mechanisms of action, effects in various studies, and implications for conditions such as Alzheimer's disease and dementia.
This compound is known for its superior ability to penetrate the blood-brain barrier compared to other magnesium salts. This property is attributed to its unique molecular structure, which facilitates higher absorption and retention in the brain. Research indicates that MgT increases magnesium levels in cerebrospinal fluid, enhancing synaptic plasticity and cognitive function by modulating NMDA receptor activity and reducing excitotoxicity associated with neurodegenerative diseases .
Neuroprotective Effects
Cognitive Enhancement in Animal Models
Studies have demonstrated that MgT administration improves learning and memory in aged mice and Alzheimer’s disease models. In a recent study, MgT was shown to reduce oxidative stress and inflammation while enhancing cognitive performance in APP/PS1 transgenic mice, a common model for Alzheimer's disease. The treatment led to significant improvements in memory retention as measured by the Morris water maze test .
Gut Microbiota Modulation
Research also indicates that MgT may influence the gut microbiota, which plays a crucial role in the microbiota-gut-brain axis. In APP/PS1 mice, MgT altered the abundance of specific gut bacteria, decreasing Allobaculum and increasing beneficial genera such as Bifidobacterium. These changes are associated with improved cognitive outcomes and suggest a link between gut health and brain function .
Clinical Trials and Human Studies
Effects on Dementia
A clinical trial at Stanford University aimed to assess the impact of MgT on individuals with mild to moderate dementia. Although not currently recruiting participants, the study's goal is to evaluate whether MgT supplementation can enhance memory and brain function in this population .
Research Findings Summary
Case Studies
In one notable case study involving elderly patients with cognitive decline, supplementation with MgT resulted in observable improvements in memory function over a 12-week period. Participants reported enhanced clarity of thought and better recall abilities, which were corroborated by neuropsychological assessments .
Q & A
Q. What mechanisms underlie Magnesium L-Threonate’s ability to enhance cognitive function?
this compound (MgT) increases brain magnesium levels by crossing the blood-brain barrier (BBB) via L-threonate transporters, a property unique among magnesium compounds . Elevated brain magnesium enhances synaptic plasticity by activating NMDA receptors, increasing synaptic density in the hippocampus, and improving long-term potentiation (LTP), a key process in memory formation . Preclinical studies in rodents demonstrate that MgT supplementation elevates cerebrospinal fluid magnesium by 7–15%, correlating with improved spatial and associative memory .
Q. How does this compound’s absorption profile compare to other magnesium forms?
MgT exhibits superior bioavailability due to its chelation with L-threonic acid, a vitamin C metabolite. In rats, oral MgT increased brain magnesium concentrations by 15% within 24 days, whereas magnesium citrate, glycinate, and oxide showed negligible BBB penetration . Human trials confirm higher serum and cerebrospinal fluid magnesium retention with MgT compared to other forms, as measured via ICP-MS .
Q. What experimental designs are optimal for assessing MgT’s cognitive effects in human trials?
Randomized, double-blind, placebo-controlled trials (RCTs) with a 12-week intervention period are standard. For example, a 2016 RCT used 1,500–2,000 mg/day MgT (body-weight-adjusted) in adults aged 50–70 with impaired executive function. Cognitive outcomes were quantified using validated tools like the Cognitive Function Index and MRI-based synaptic density measurements . Placebo groups received iso-caloric inert compounds to control for expectancy effects .
Advanced Research Questions
Q. How do discrepancies between animal and human studies inform MgT’s translational potential?
While rodent models show MgT reverses age-related synaptic loss and improves memory in Alzheimer’s (e.g., reduced Aβ plaque burden and hippocampal apoptosis), human trials report milder effects. For instance, MgT reduced "brain age" by 9 years in one RCT but did not fully replicate rodent-scale synaptic regeneration . Methodological factors include interspecies differences in BBB permeability and the use of younger animal models vs. older human cohorts with comorbidities .
Q. What neuroimaging or biomarker strategies validate MgT’s efficacy in neurodegenerative disease models?
- MRI/PET : Quantify hippocampal volume and synaptic density via radioligands like [11C]UCB-J targeting synaptic vesicle glycoprotein 2A .
- CSF Analysis : Measure magnesium levels, Aβ42, and tau proteins pre-/post-intervention .
- Electrophysiology : Assess LTP in ex vivo brain slices from MgT-treated transgenic Alzheimer’s mice . In Parkinson’s models, MPTP-induced dopamine neuron loss and motor deficits are attenuated by MgT, validated via tyrosine hydroxylase staining and rotarod performance .
Q. How can researchers address confounding variables in MgT trials, such as baseline magnesium status?
Stratify participants by serum magnesium levels (normal: 0.75–0.95 mmol/L) using atomic absorption spectroscopy. Exclude individuals with renal impairment or medications affecting magnesium homeostasis (e.g., diuretics, PPIs) . Adjust dosing protocols using pharmacokinetic modeling to account for interindividual variability in absorption .
Q. What molecular pathways link MgT to neuroinflammation and blood-brain barrier (BBB) integrity?
Long-term MgT supplementation in murine NMOSD (neuromyelitis optica spectrum disorder) models suppresses IL-1β and TNF-α in microglia via PPARγ activation, reducing BBB permeability. siRNA knockdown of TRPM7 (a magnesium transporter) in hCMEC/D3 cells abolished MgT’s protective effects, implicating TRPM7 in its mechanism .
Methodological and Safety Considerations
Q. What protocols ensure batch-to-batch consistency in MgT synthesis for research?
MgT is synthesized via double decomposition of calcium L-threonate and oxalic acid, followed by reaction with MgO at 80°C. Quality control includes:
Q. How are cognitive outcomes standardized across MgT studies?
Use composite scores integrating:
Q. What safety assessments are critical for MgT clinical trials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
